molecular formula C5H10ClNO2S B2861895 N-cyclopropyl-N-ethylsulfamoyl chloride CAS No. 1094786-72-7

N-cyclopropyl-N-ethylsulfamoyl chloride

Cat. No. B2861895
M. Wt: 183.65
InChI Key: NRWMZTKUHUMKJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-ethylsulfamoyl chloride is a chemical compound with the molecular formula C5H10ClNO2S and a molecular weight of 183.66 . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of N-cyclopropyl-N-ethylsulfamoyl chloride consists of a cyclopropyl group and an ethyl group attached to a sulfamoyl chloride group . The exact arrangement of these groups in the molecule determines its chemical properties and reactivity

Scientific Research Applications

1. Synthesis and Chemical Reactivity N-cyclopropyl-N-ethylsulfamoyl chloride and related compounds are used in various synthetic and chemical reactions. For instance, nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides can be catalyzed by palladium(0), leading to cyclopropylideneethyl derivatives as building blocks of high synthetic potential (Stolle et al., 1992). Additionally, sulfamoyl chlorides like N-cyclopropyl-N-ethylsulfamoyl chloride can be activated by a silyl radical, enabling direct access to aliphatic sulfonamides from alkenes, which is valuable in medicinal chemistry (Hell et al., 2019).

2. Agricultural Applications Certain cyclopropyl compounds are used in agriculture. For example, 1-methylcyclopropene (1-MCP) is an inhibitor of ethylene perception and has been widely researched for its effects on fruits and vegetables, potentially improving the maintenance of product quality (Watkins, 2006).

3. Pharmaceutical Synthesis In pharmaceutical research, compounds with a cyclopropyl and sulfamoyl chloride structure are explored for creating new drugs. For example, the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents has been reported (Darwish et al., 2014).

4. Inhibitors of Ethylene Responses Compounds like 1-MCP, which are structurally related to N-cyclopropyl-N-ethylsulfamoyl chloride, have been identified as inhibitors of ethylene responses in plants. These inhibitors are promising for commercial applications such as extending the shelf life of cut flowers and fruits (Sisler & Serek, 1997).

5. Nanofiltration Membrane Fabrication N-cyclopropyl-N-ethylsulfamoyl chloride derivatives are used in the fabrication of nanofiltration membranes. For example, the interfacial polymerization of 1,4-diaminocyclohexane and trimesoyl chloride on a polysulfone supporting membrane has been researched for creating novel thin-film composite polyamide membranes with potential application in water treatment and purification (Chen et al., 2015).

properties

IUPAC Name

N-cyclopropyl-N-ethylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c1-2-7(5-3-4-5)10(6,8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWMZTKUHUMKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-ethylsulfamoyl chloride

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